tert-Butyl 4-fluoropicolinate
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Overview
Description
tert-Butyl 4-fluoropicolinate: is an organic compound with the molecular formula C10H12FNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a fluorine atom, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-fluoropicolinate typically involves the esterification of 4-fluoropicolinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-fluoropicolinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 4-position can be replaced by other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-fluoropicolinic acid and tert-butyl alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis reaction.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile used, various substituted picolinates can be formed.
Ester Hydrolysis: The primary products are 4-fluoropicolinic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl 4-fluoropicolinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoropicolinate involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis, releasing the active picolinic acid derivative, which can then interact with biological targets .
Comparison with Similar Compounds
- tert-Butyl 3-fluoropicolinate
- tert-Butyl 2-fluoropicolinate
- tert-Butyl 4-chloropicolinate
Comparison: tert-Butyl 4-fluoropicolinate is unique due to the position of the fluorine atom on the pyridine ring. This positioning can significantly affect the compound’s reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
tert-butyl 4-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 |
InChI Key |
OIJFBKFHWYTUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)F |
Origin of Product |
United States |
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